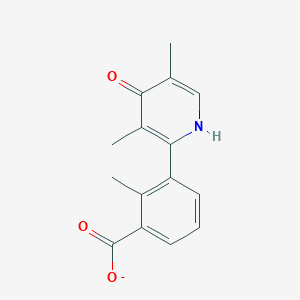
3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxy group and two methyl groups attached to the pyridine ring, as well as a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate typically involves the reaction of 4-hydroxy-3,5-dimethylpyridine with 2-methylbenzoic acid or its derivatives. One common method involves the esterification of 4-hydroxy-3,5-dimethylpyridine with 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group and pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethylpyridine: A precursor in the synthesis of 3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate.
2-Methylbenzoic acid: Another precursor used in the esterification process.
3,5-Dimethylpyridine: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to the combination of its hydroxy-substituted pyridine ring and methylbenzoate moiety
Properties
Molecular Formula |
C15H14NO3- |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
3-(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)-2-methylbenzoate |
InChI |
InChI=1S/C15H15NO3/c1-8-7-16-13(10(3)14(8)17)11-5-4-6-12(9(11)2)15(18)19/h4-7H,1-3H3,(H,16,17)(H,18,19)/p-1 |
InChI Key |
GZOBYIWJDBIJIG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)C2=C(C(=CC=C2)C(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















